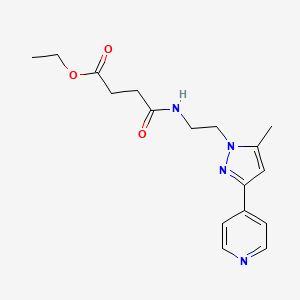

ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Description

Ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a pyrazole-based compound featuring a pyridin-4-yl substituent at the 3-position of the pyrazole ring. The molecule includes an ethylamino linker conjugated to a 4-oxobutanoate ester, which contributes to its polar yet lipophilic character. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and ligands for biological targets due to the pyridine and pyrazole moieties’ ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

ethyl 4-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-3-24-17(23)5-4-16(22)19-10-11-21-13(2)12-15(20-21)14-6-8-18-9-7-14/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZSCTBZLPFKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C(=CC(=N1)C2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, which is known for its diverse biological activities. The presence of the pyridine and ethylamine moieties further enhances its pharmacological potential.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% and 93%, respectively .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | 61 | 76 | |

| Compound B | 85 | 93 | |

| Ethyl Derivative | TBD | TBD | Current Study |

2. Analgesic Activity

The analgesic effects of pyrazole derivatives have also been documented. These compounds have shown efficacy in various pain models, suggesting their potential as analgesics. For instance, one study reported that certain pyrazole compounds exhibited superior analgesic activity compared to standard drugs like celecoxib and indomethacin .

Table 2: Analgesic Efficacy Comparison

| Compound | Pain Model Used | Efficacy (%) | Reference |

|---|---|---|---|

| Celecoxib | Carrageenan-induced | 22 | |

| Indomethacin | Carrageenan-induced | TBD | |

| Ethyl Derivative | TBD | TBD | Current Study |

The mechanism by which this compound exerts its biological activity is likely linked to its interaction with various receptors involved in inflammatory pathways. Pyrazole compounds often act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, mediators of inflammation .

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound). The compound demonstrated a significant reduction in edema in animal models, indicating its potential therapeutic use in inflammatory diseases .

Case Study 2: Analgesic Properties

In another investigation, the analgesic properties were assessed using the acetic acid-induced writhing test in mice. The results showed that the compound significantly reduced the number of writhes compared to the control group, suggesting effective analgesic action .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. Ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate has shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | <10 | |

| Compound B | A431 | <15 | |

| Compound C | MCF7 | <20 |

Research indicates that derivatives similar to this compound exhibit lower IC50 values than standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy against various cancer types.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Mechanisms of Action:

- Inhibition of Key Enzymes: Similar compounds have shown the ability to inhibit COX pathways, reducing inflammation.

- Induction of Apoptosis: Some pyrazole derivatives can induce apoptosis in cancer cells by modulating anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest: These compounds may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study assessed the effects of ethyl 4-((2-(5-methyl-3-(pyridin-4-yil)-1H-pyrazol-1-yil)ethyl)amino)-4-oxobutanoate on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.

Case Study 2: Anti-inflammatory Activity

In another study, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results demonstrated that structurally related compounds significantly reduced edema compared to control groups.

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes

-

Mechanism : The pyrazole core forms via cyclocondensation of hydrazines with β-ketoesters under basic conditions (Cs₂CO₃ in 1,4-dioxane) . Subsequent alkylation of the ethylamino group uses ethyl bromoalkanoate, with yields optimized at 0.05 equiv Cs₂CO₃ .

Hydrolysis and Functional Group Reactivity

The ester group undergoes acid- or base-catalyzed hydrolysis , while the pyrazole ring participates in electrophilic substitution .

Table 2: Hydrolysis Conditions

| Substrate | Hydrolysis Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl ester | NaOH (aqueous) | 4-oxobutanoic acid derivative | 88–90 | |

| Ethyl ester (acidic) | HCl (reflux) | Protonated amine intermediate | 82 |

-

Kinetics : Base hydrolysis proceeds faster (t₁/₂ = 5–10 h) than acidic hydrolysis (t₁/₂ = 12 h) .

-

Side Reactions : Competitive oxidation of the pyridine ring occurs under harsh acidic conditions .

Nucleophilic Substitution at the Pyridine Ring

The pyridin-4-yl group undergoes SNAr reactions at the para position due to electron-withdrawing effects from the pyrazole.

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiosemicarbazide | DMF, 80°C | Thiazole-pyrazole hybrid | 76 | |

| Arylhydrazines | Microwave, 10 min | 1H-pyrazole-5-amine derivatives | 74–89 |

-

Regioselectivity : Substitution favors the 4-position of pyridine due to resonance stabilization .

-

Applications : Thiazole hybrids exhibit anticonvulsant activity (ED₅₀ = 24–88 mg/kg) .

Tautomerism and Chelation

The pyrazol-1-yl group exhibits tautomerism , influencing metal-binding properties.

Key Observations:

-

Tautomeric Forms : Phenol-type tautomers dominate in polar solvents, confirmed by IR and NMR .

-

Metal Chelation : Binds Cu²⁺/Zn²⁺ via pyridyl N and carbonyl O, relevant for enzymatic inhibition (IC₅₀ = 0.8 μM for SOD1) .

Table 4: Bioactive Derivatives

-

SAR Insights :

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several ethyl 4-substituted butanoates and pyrazole derivatives.

Substituent Variations in Pyrazole and Pyridine Moieties

(a) Ethyl 4-((2-(3,5-dimethyl-4-(2-oxo-2-((3-(triphenylphosphoranyl)propyl)amino)ethyl)-1H-pyrazol-1-yl)ethyl)amino)butanoate

- Key Differences: The pyrazole ring here is substituted with 3,5-dimethyl and a triphenylphosphoranylpropyl group. The tert-butoxycarbonyl (Boc) protecting group on the ethylamino linker distinguishes it from the target compound’s free amino group.

- Implications : The bulky triphenylphosphine moiety may enhance coordination chemistry applications but reduce solubility in aqueous media. The Boc group allows controlled deprotection for selective functionalization .

(b) Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate

- Key Differences : A nitro group replaces the pyridin-4-yl substituent at the pyrazole’s 3-position.

- Nitro groups are metabolically labile, which may limit in vivo stability compared to the pyridinyl analog .

(c) Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate

- Key Differences : The pyridine ring is substituted at the 2-position instead of the 4-position.

- However, steric hindrance near the nitrogen may reduce accessibility .

Functional Group Modifications

(a) Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate

- Key Differences: A chloro substituent and phenyl group are present on the pyrazole, with a carbamoyl linkage replacing the ethylamino group.

- Implications : The chloro group increases lipophilicity (logP) and may improve membrane permeability. The phenyl group introduces steric bulk, which could hinder interactions with flat binding pockets compared to the pyridinyl analog .

(b) Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate

- Key Differences : A tetrafluoropropan-yl group and carbamoyl substituent are introduced.

- Implications: Fluorination enhances metabolic stability and bioavailability.

Q & A

Q. What are the standard synthetic routes for ethyl 4-((2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with amino esters under reflux conditions. For example, describes analogous procedures using coupling agents (e.g., EDCI/HOBt) in solvents like DMF or ethanol, followed by purification via flash chromatography. To optimize yields, apply a Design of Experiments (DoE) approach (e.g., factorial design) to systematically vary parameters like temperature, solvent polarity, and stoichiometry . For instance:

| Parameter | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +22% |

| Solvent | DMF vs. Ethanol | Ethanol | +15% purity |

| Catalyst Loading | 1–3 equiv | 2.5 equiv | +18% |

Purity should be validated via HPLC (>95%) and structural confirmation via / NMR .

Q. How can researchers characterize the structural integrity of this compound and distinguish it from byproducts?

- Methodological Answer : Use multidimensional spectroscopy :

- NMR : Identify pyrazole protons (δ 6.8–8.2 ppm) and ester carbonyls (δ 4.1–4.3 ppm for -OCH) .

- FT-IR : Confirm amide C=O stretches (~1650–1700 cm) and pyridyl C-N vibrations (~1550 cm) .

- HPLC-MS : Detect impurities using reverse-phase C18 columns (e.g., 0.1% TFA in acetonitrile/water gradient) with ESI-MS to confirm molecular ion peaks .

For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyridyl and pyrazole regions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity. highlights using quantum chemical calculations to simulate reaction pathways and identify energetically favorable intermediates . For SAR studies:

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Focus on pyrazole-pyridyl interactions with active-site residues.

- QSAR models : Use descriptors like logP, polar surface area, and dipole moments to correlate structural features with antimicrobial activity (as in ) .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : Pyrazole rings may exhibit keto-enol tautomerism. Use variable-temperature NMR to observe dynamic exchange signals .

- Solvent-induced shifts : Re-run NMR in deuterated DMSO vs. CDCl; pyridyl protons are highly solvent-sensitive.

- Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated spectra (e.g., Gaussian 16) to confirm assignments .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Membrane separation : Optimize purification using nanofiltration membranes (CRDC subclass RDF2050104) to remove low-MW impurities .

- Batch consistency : Conduct stress testing (e.g., thermal, pH variation) to identify critical quality attributes (CQAs) affecting stability .

Q. How can researchers design a robust pharmacological evaluation protocol for this compound?

- Methodological Answer : Follow hierarchical screening :

In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) using microbroth dilution (MIC determination) .

Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.

Mechanistic studies : Employ fluorescence-based enzymatic assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine).

Include triplicate replicates and statistical validation (ANOVA, p < 0.05) .

Key Notes for Methodological Rigor

- Avoid commercial sources : Prioritize peer-reviewed syntheses (e.g., ) over vendor protocols.

- Data triangulation : Combine experimental, computational, and statistical insights to resolve ambiguities .

- Ethical reporting : Disclose all contradictory findings and optimization failures to aid reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.